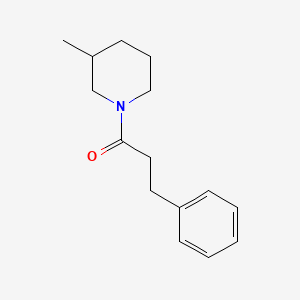
3-methyl-1-(3-phenylpropanoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-(3-phenylpropanoyl)piperidine, also known as MPPP, is a chemical compound that has been studied extensively for its potential use in scientific research. MPPP is a piperidine derivative that has been synthesized through various methods and has been shown to have unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-methyl-1-(3-phenylpropanoyl)piperidine involves its interaction with dopamine receptors in the brain. 3-methyl-1-(3-phenylpropanoyl)piperidine has been shown to increase dopamine release by blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased neuronal activity and altered behavior.
Biochemical and Physiological Effects
3-methyl-1-(3-phenylpropanoyl)piperidine has been shown to have unique biochemical and physiological effects, including the ability to increase dopamine release and inhibit dopamine reuptake. This can result in altered behavior, including increased activity and decreased appetite. 3-methyl-1-(3-phenylpropanoyl)piperidine has also been shown to have potential neuroprotective effects, which could make it a useful tool for studying the mechanisms of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-methyl-1-(3-phenylpropanoyl)piperidine in lab experiments has both advantages and limitations. One advantage is its unique effects on the central nervous system, which can make it a useful tool for studying the mechanisms of addiction and other neurological disorders. However, the use of 3-methyl-1-(3-phenylpropanoyl)piperidine in lab experiments requires careful attention to detail and proper handling of the chemicals involved. Additionally, the potential neurotoxicity of 3-methyl-1-(3-phenylpropanoyl)piperidine must be taken into consideration when designing experiments.
Orientations Futures
There are many potential future directions for research involving 3-methyl-1-(3-phenylpropanoyl)piperidine. One area of interest is the potential use of 3-methyl-1-(3-phenylpropanoyl)piperidine as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of 3-methyl-1-(3-phenylpropanoyl)piperidine and its potential use in the treatment of addiction and other neurological disorders.
Conclusion
In conclusion, 3-methyl-1-(3-phenylpropanoyl)piperidine is a piperidine derivative that has been synthesized through various methods and has been shown to have unique biochemical and physiological effects. Its potential use in scientific research, particularly in the field of neuroscience, makes it a promising tool for studying the mechanisms of addiction and other neurological disorders. However, the potential neurotoxicity of 3-methyl-1-(3-phenylpropanoyl)piperidine must be taken into consideration when designing experiments, and further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
Méthodes De Synthèse
3-methyl-1-(3-phenylpropanoyl)piperidine can be synthesized through various methods, including the reaction of 1-(3-phenylpropanoyl)piperidine with methyl iodide, or the reaction of 3-methylpiperidine with 3-phenylpropanoyl chloride. The synthesis of 3-methyl-1-(3-phenylpropanoyl)piperidine requires careful attention to detail and proper handling of the chemicals involved.
Applications De Recherche Scientifique
3-methyl-1-(3-phenylpropanoyl)piperidine has been studied for its potential use in scientific research, particularly in the field of neuroscience. 3-methyl-1-(3-phenylpropanoyl)piperidine has been shown to have unique effects on the central nervous system, including the ability to increase dopamine release and inhibit dopamine reuptake. This makes it a potentially useful tool for studying the mechanisms of addiction and other neurological disorders.
Propriétés
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-13-6-5-11-16(12-13)15(17)10-9-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWXZIOXNXGEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(3-phenylpropanoyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

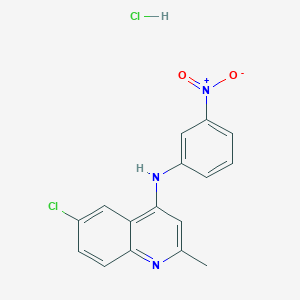
![3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4922631.png)
amino]carbonyl}benzoic acid](/img/structure/B4922638.png)
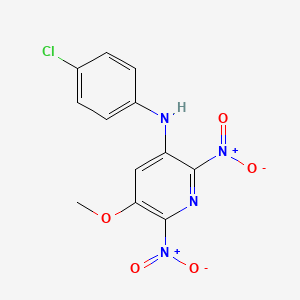
![N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B4922651.png)
![N-[2-(acetylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4922669.png)
![N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4922672.png)
![1'-[(2E)-4-methyl-2-penten-1-yl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4922685.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4922692.png)
![diethyl 4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzoate](/img/structure/B4922700.png)

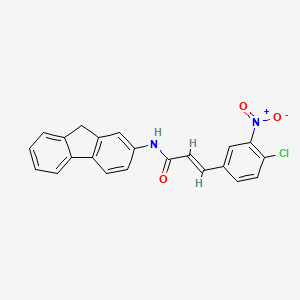
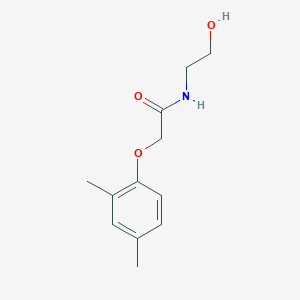
![8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline](/img/structure/B4922725.png)